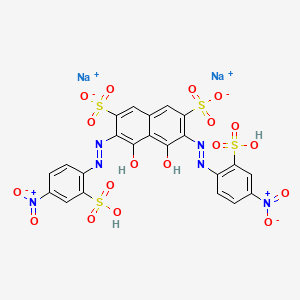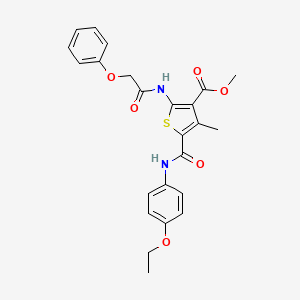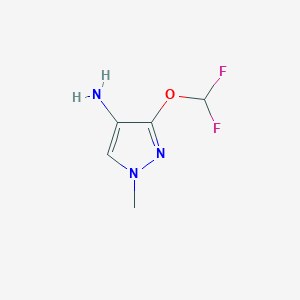
Nitrosulfonazo iii,indicator grade
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrosulfonazo III, indicator grade, is a chemical compound known for its use as an indicator in various analytical applications. Its chemical name is 2,7-Bis(4-nitro-2-sulfophenylazo)chromotropic acid tetrasodium salt, and it has the empirical formula C22H10N6Na4O18S4 . This compound is particularly valued for its ability to form complexes with metal ions, making it useful in the determination of sulfur and other elements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitrosulfonazo III typically involves the diazotization of 4-nitroaniline followed by coupling with chromotropic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo compound .
Industrial Production Methods
Industrial production of Nitrosulfonazo III follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nitrosulfonazo III undergoes several types of chemical reactions, including:
Complexation Reactions: It forms complexes with metal ions, which is the basis for its use as an indicator.
Substitution Reactions: The nitro groups can be involved in substitution reactions under specific conditions.
Common Reagents and Conditions
Acids: Used in the diazotization step during synthesis.
Metal Ions: For complexation reactions, common metal ions include calcium, magnesium, and iron.
Major Products Formed
The major products formed from these reactions are typically metal complexes, which are used in various analytical applications .
Scientific Research Applications
Nitrosulfonazo III has a wide range of applications in scientific research:
Chemistry: Used as an indicator for complexometric titrations and the determination of metal ions.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Utilized in diagnostic assays to detect metal ions in biological samples.
Industry: Applied in the quality control of products requiring precise metal ion quantification.
Mechanism of Action
The mechanism by which Nitrosulfonazo III exerts its effects involves the formation of stable complexes with metal ions. The azo groups in the compound interact with metal ions, leading to a color change that is detectable and measurable . This interaction is crucial for its function as an indicator in various analytical procedures .
Comparison with Similar Compounds
Similar Compounds
Eriochrome Black T: Another azo dye used as an indicator for metal ions.
Calmagite: Similar in function but differs in its specific metal ion affinities.
Uniqueness
Nitrosulfonazo III is unique due to its high specificity and sensitivity for certain metal ions, making it particularly useful in applications requiring precise and accurate measurements .
Properties
Molecular Formula |
C22H12N6Na2O18S4 |
|---|---|
Molecular Weight |
822.6 g/mol |
IUPAC Name |
disodium;4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H14N6O18S4.2Na/c29-21-18-9(5-16(49(41,42)43)19(21)25-23-12-3-1-10(27(31)32)7-14(12)47(35,36)37)6-17(50(44,45)46)20(22(18)30)26-24-13-4-2-11(28(33)34)8-15(13)48(38,39)40;;/h1-8,29-30H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI Key |
CKLNXXLIRDZLQS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(4-Acetyloxyphenyl)-5-hydroxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate](/img/structure/B12063516.png)
![(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol;hydrobromide](/img/structure/B12063517.png)

![(1S,2S)-N-Methyl-1-phenyl-1-{[(10R)-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decan-9-yl]oxy}propan-2-amine](/img/structure/B12063526.png)





![[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B12063559.png)



